molecular formula C10H10Cl2O5S B1420349 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid CAS No. 1096985-24-8

2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid

Cat. No.: B1420349
CAS No.: 1096985-24-8
M. Wt: 313.15 g/mol
InChI Key: PAIVEXNICBEYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid, also known as DCM, is an important research compound in the field of organic chemistry. It has a molecular weight of 313.16 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dichloro-3-[(2-methoxyethyl)sulfonyl]benzoic acid . The InChI code is 1S/C10H10Cl2O5S/c1-17-4-5-18(15,16)7-3-2-6(11)8(9(7)12)10(13)14/h2-3H,4-5H2,1H3,(H,13,14) .

Scientific Research Applications

Crystal Structure Analysis

The synthesis and crystal structure analysis of closely related compounds to 2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid have been documented. These studies involve the synthesis of compounds through complex reactions and analyzing their crystal structures, which are of interest in the field of structural chemistry. For instance, H. Ming and D. South (2004) reported on the synthesis and crystal structure of 2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonylaminosulfonyl]benzoic acid methyl ester, highlighting the importance of hydrogen bonds in the molecular structure (H. Ming & D. South, 2004).

Polymer Science

In the field of polymer science, research has been conducted on benzoic acid and substituted benzoic acids as new classes of dopants for polyaniline. This work, carried out by C. A. Amarnath and S. Palaniappan (2005), explores the properties of benzoic acid-doped polyaniline salts and their potential applications in advanced technologies, pointing to the importance of these compounds in conducting polymers (C. A. Amarnath & S. Palaniappan, 2005).

Antibacterial Applications

Jigna Parekh et al. (2005) conducted studies on the synthesis and antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, revealing the potential of these compounds in combating medically important bacterial strains. This underscores the relevance of benzoic acid derivatives in medicinal chemistry and their role in developing new antibacterial agents (Jigna Parekh et al., 2005).

Metal Extraction and Coordination Chemistry

Research by Naoya Morohashi et al. (2014) on sulfonyl-bridged oligo(benzoic acid)s, their synthesis, X-ray structures, and properties as metal extractants, delves into the coordination chemistry of these compounds. The study discusses the supramolecular structures formed by these compounds and their ability to extract lanthanoid ions, indicating their potential in the field of inorganic chemistry and material science (Naoya Morohashi et al., 2014).

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-(2-methoxyethanesulfonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular and biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

2,6-dichloro-3-(2-methoxyethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O5S/c1-17-4-5-18(15,16)7-3-2-6(11)8(9(7)12)10(13)14/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIVEXNICBEYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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